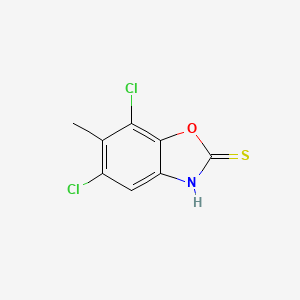

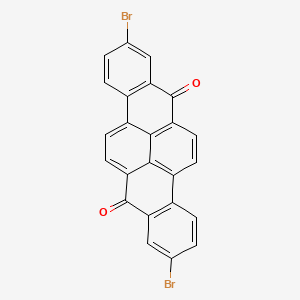

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis Analysis

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structure of benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

The reaction between 2-aminophenol and thiourea at 200 °C for 2 h produced benzoxazole-2-thiol which was further reacted with methyl chloroacetate in methanol for 6 h at reflux .Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The compounds displayed light yellow color solid; IR (KBr) cm −1: 164O (C=N), 1450 (C=C), 740 (C–Cl); 1 H NMR (CHCl 3) ppm: δ 7.2 (s, 1H, Ar H), δ 7.39 (s, 1H, Ar H); 13 C NMR (CHCl 3): δ 115.32, 116.9, 125.12, 130.2, 141.41, 145.4, 156.34; MS: (M +) m/z 229, m/z +2 231, m/z +4 233; Anal.Calcd for C 7 H 2 Cl 2 N 4 O (229.02): C 36.71, H 0.88, N, 24.46; found: C 36.69, H 0.83, N 24.42 .Applications De Recherche Scientifique

Synthetic Organic Chemistry

Benzoxazole, which includes “5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Pharmaceutical Applications

Benzoxazole derivatives have been used in the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Antimicrobial Activity

Benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . For example, some compounds have shown high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Anticancer Activity

Benzoxazole compounds have also demonstrated anticancer activity. Some compounds have shown promising anticancer activity in comparison to 5-fluorouracil .

Industrial Applications

In the industrial sector, benzoxazole derivatives are used as intermediates for the preparation of new materials . They have been synthesized using a variety of well-organized synthetic methodologies under different reaction conditions and catalysts .

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . Therefore, it can be inferred that the compound likely interacts with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives have been found to inhibit the growth of various bacterial and fungal strains . This suggests that the compound may interact with its targets, leading to the disruption of essential biological processes and resulting in the inhibition of microbial growth.

Biochemical Pathways

These could include pathways involved in microbial growth, inflammation, cancer progression, and more .

Result of Action

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities . This suggests that the compound’s action results in the inhibition of microbial growth and potentially the inhibition of cancer cell proliferation.

Safety and Hazards

Propriétés

IUPAC Name |

5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLKSPUYOZZJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)

![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)

![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)